molecular formula C12H15ClF3N3O B1595981 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol CAS No. 215434-40-5

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol

Cat. No.: B1595981
CAS No.: 215434-40-5
M. Wt: 309.71 g/mol
InChI Key: MGPYHYSPNJVXMK-UHFFFAOYSA-N
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Description

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a pyridyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol typically involves multiple steps, starting with the preparation of the pyridyl core. One common approach is to start with 3-chloro-5-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution reactions to introduce the piperazine ring. The reaction conditions often require the use of strong bases or nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the pyridyl group allows for oxidation reactions, which can introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its structural features may make it suitable for targeting specific biological pathways or receptors involved in disease processes.

Industry

In industry, this compound can be used in the production of various chemical products, including polymers, coatings, and adhesives. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol: : This compound is structurally similar but differs in the position of the chlorine atom on the pyridyl ring.

  • 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}methanol: : This compound has a methanol group instead of an ethan-1-ol group.

Uniqueness

The uniqueness of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This structural variation can lead to different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3O/c13-10-7-9(12(14,15)16)8-17-11(10)19-3-1-18(2-4-19)5-6-20/h7-8,20H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYHYSPNJVXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351231
Record name 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215434-40-5
Record name 2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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